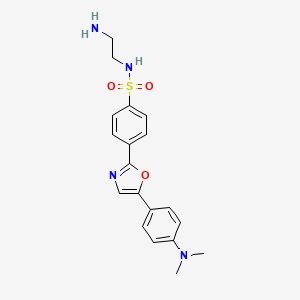

Dapoxyl (2-aminoethyl)sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dapoxyl (2-aminoethyl)sulfonamide is a sulfonamide and a member of 1,3-oxazoles. It has a role as a fluorochrome.

Aplicaciones Científicas De Investigación

Fluorescent Probes and Imaging

Dapoxyl is primarily recognized for its utility as a fluorescent dye. It exhibits a significant Stokes shift, making it suitable for various fluorescence applications, including:

- Cellular Imaging : Dapoxyl derivatives are employed to stain cellular organelles such as the endoplasmic reticulum, enhancing visualization in microscopy. The dye's fluorescence is sensitive to its environment, allowing researchers to monitor conformational changes in proteins and cellular structures .

- Bioanalysis : The compound has been optimized for use in DNA aptamer assays, where it serves as a fluorescent turn-on dye. This application is particularly valuable for detecting low concentrations of biomolecules, including pathogens .

Drug Delivery Systems

Dapoxyl has been investigated for its potential in drug delivery applications:

- Host-Guest Complexation : Research has demonstrated that Dapoxyl sodium sulfonate can form complexes with cyclodextrins, which enhance the solubility and bioavailability of poorly soluble drugs. This complexation leads to significant fluorescence enhancement, indicating successful drug encapsulation and release mechanisms .

- Displacement Assays : The binding affinity of small-molecule drugs to Dapoxyl has been validated using displacement assays. These assays utilize the fluorescence properties of Dapoxyl to quantify interactions between drugs and their targets in solution .

Biochemical Studies

Dapoxyl is utilized in various biochemical studies due to its ability to interact with biological molecules:

- Calcium Ion Studies : In studies examining acrosome exocytosis in sperm cells, Dapoxyl has been used as a probe to monitor intracellular calcium changes. This application highlights its role in understanding cellular signaling pathways during fertilization processes .

- Protein Analysis : The compound's reactivity with amino acids and proteins makes it useful for end-group analysis and characterization of protein modifications through techniques such as HPLC detection .

Environmental Sensing

The environment-sensitive nature of Dapoxyl allows it to be applied in sensing applications:

- Conformational Changes : Dapoxyl's fluorescence properties can be harnessed to detect changes in protein conformation or environmental conditions (e.g., pH changes), making it a valuable tool for studying protein dynamics and folding processes .

-

Optimization of Aptamer Fluorescence :

A study focused on optimizing the fluorescent turn-on of a DNA aptamer using Dapoxyl showed significant increases in fluorescence upon binding to target molecules. This method demonstrates the potential of Dapoxyl in enhancing detection sensitivity in bioanalytical applications . -

Drug Binding Validation :

A recent investigation into the complexation of Dapoxyl with γ-cyclodextrin revealed a substantial increase in fluorescence due to the formation of host-guest complexes. This finding supports the development of new drug delivery systems leveraging Dapoxyl's properties for enhanced therapeutic efficacy .

Análisis De Reacciones Químicas

Fluorescence Modulation Mechanisms

The fluorescence of Dapoxyl (2-aminoethyl)sulfonamide exhibits remarkable solvent-dependent behavior (Figure 1B ):

Figure 1.7.8 (Normalized Emission Spectra):

-

Hexane : λ<sub>em</sub> = 520 nm, Φ = 0.85

-

Chloroform : λ<sub>em</sub> = 550 nm, Φ = 0.72

-

Acetone : λ<sub>em</sub> = 570 nm, Φ = 0.45

This solvatochromic shift arises from intramolecular charge transfer between the dimethylaminophenyl donor and sulfonamide acceptor groups. The quantum yield decreases by 85% in aqueous environments compared to nonpolar solvents, enabling its use as a hydrophobicity sensor.

Protein Conformation Analysis

The compound's fluorescence increases 12-fold when bound to hydrophobic protein domains. This property has been exploited to:

-

Monitor protein folding/unfolding kinetics

-

Detect phosphorylation-induced conformational changes

Organelle-Specific Staining

Derivatized forms show preferential accumulation in the endoplasmic reticulum (ER-Tracker Blue-White DPX), with:

-

8:1 ER-to-cytoplasm fluorescence ratio

-

Photostability superior to traditional ER probes (t₁/₂ > 60 min under continuous illumination)

The compound's unique combination of synthetic accessibility and environment-sensitive fluorescence positions it as a versatile tool for real-time monitoring of biochemical processes. Recent advances in click chemistry-compatible derivatives suggest potential for expanded applications in live-cell imaging and high-throughput screening.

Propiedades

Fórmula molecular |

C19H22N4O3S |

|---|---|

Peso molecular |

386.5 g/mol |

Nombre IUPAC |

N-(2-aminoethyl)-4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]benzenesulfonamide |

InChI |

InChI=1S/C19H22N4O3S/c1-23(2)16-7-3-14(4-8-16)18-13-21-19(26-18)15-5-9-17(10-6-15)27(24,25)22-12-11-20/h3-10,13,22H,11-12,20H2,1-2H3 |

Clave InChI |

MYLMURYPGCSIQM-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)NCCN |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.